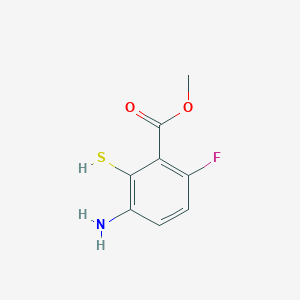

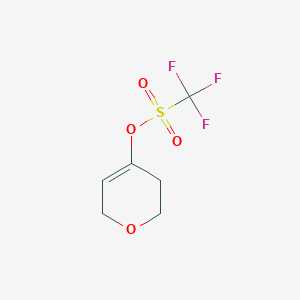

5,7-Difluoro-2,3-dihydro-1H-inden-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

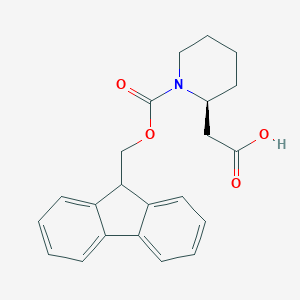

5,7-Difluoro-2,3-dihydro-1H-inden-1-amine, also known as DFDI, is a new and promising compound with a wide range of potential applications in the field of scientific research. DFDI has been used in laboratory experiments to study the biochemical and physiological effects of this compound on various biological processes.

Aplicaciones Científicas De Investigación

Synthesis of Difluorinated Compounds

Research by Zhang et al. (2014) presents an efficient and convenient protocol for synthesizing gem-difluorinated compounds, starting from commercially available indanone. This method leads to various 2-substituted and 3-substituted 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene derivatives. The key difluorination step achieves good yield via treatment with in situ generated bromine fluoride (BrF), with a mechanism that rationalizes the outcomes of reactions involving different amines Zhang, D., Li, P., Lin, Z.-y., & Huang, H. (2014). Synthesis, 46, 613-620.

Coordinative Properties of Fluorinated Solvents

Boswell et al. (2005) explored the coordinative properties of highly fluorinated solvents with amino and ether groups. This study contradicts the assumption that the electron-withdrawing perfluorinated moieties render these functional groups inert, revealing that these compounds do interact, albeit weakly, with inorganic monocations Boswell, P., Lugert, E., Rábai, J., Amin, E. A., & Bühlmann, P. (2005). Journal of the American Chemical Society, 127 48, 16976-84.

Photophysical Properties

McGrier et al. (2011) synthesized two amphoteric cruciforms exhibiting significant changes in absorption and emission upon exposure to acids, bases, and metal triflates. This study highlights the potential of such compounds in sensor applications, particularly for detecting metal cations and amines McGrier, P. L., Solntsev, K., Zucchero, A. J., Miranda, O. R., Rotello, V., Tolbert, L., & Bunz, U. (2011). Chemistry, 17 11, 3112-9.

Fluorinated β-Amino Acids and Derivatives

March et al. (2012) reviewed the synthesis, conformational properties, and biological activity of α-fluorinated β-amino acids and derivatives. This comprehensive overview includes general methods for the preparation of these compounds, their preferred conformations due to stereoelectronic effects, and their incorporation in bioactive agents with enhanced potency and activity spectrum March, T., Johnston, M., Duggan, P., & Gardiner, J. (2012). Chemistry & Biodiversity.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the signal word “Danger” and is associated with the hazard statements H302 and H318 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

The primary targets of 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like many amines, it may interact with its targets through hydrogen bonding or ionic interactions .

Pharmacokinetics

Its molecular weight (16917 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have better absorption and distribution .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be between 2-8°C, suggesting that it may degrade at higher temperatures .

Propiedades

IUPAC Name |

5,7-difluoro-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4,8H,1-2,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNMSZYZLUAEER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271372 |

Source

|

| Record name | 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173998-72-6 |

Source

|

| Record name | 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173998-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)

![(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid](/img/structure/B67422.png)

![1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid](/img/structure/B67425.png)